2-Hydroxyoctadecanoic acid

Catalog No.
S571139
CAS No.
629-22-1
M.F
C18H36O3
M. Wt
300.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyoctadecanoic acid

CAS Number

629-22-1

Product Name

2-Hydroxyoctadecanoic acid

IUPAC Name

2-hydroxyoctadecanoic acid

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)

InChI Key

KIHBGTRZFAVZRV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O

Synonyms

2-hydroxyoctadecanoic acid, 2-hydroxystearic acid, alpha-hydroxystearic acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O
  • Metabolite Identification

    2-HOA has been identified as a metabolite present in humans and some other organisms. For instance, a study investigating fecal metabolites found 2-HOA to be one of the components .

  • Natural Product

    2-HOA has been found in a few plant species, including Allamanda cathartica and Brassica napus . Research into the natural products of these plants may involve the identification and characterization of 2-HOA, but this is not the primary focus.

  • Chemical Intermediate

    2-HOA can be synthesized from stearic acid (octadecanoic acid) and may serve as a starting material for the production of other molecules of interest in scientific research .

  • Origin: 2-Hydroxyoctadecanoic acid can be found in feces, suggesting it's a minor product of fatty acid metabolism in humans [1]. It can also be synthesized in the lab from stearic acid (octadecanoic acid) [3].
  • Significance in Scientific Research: While the exact biological role of 2-Hydroxyoctadecanoic acid remains unexplored, research suggests it may be involved in studying the properties and metabolism of hydroxylated medium-chain fatty acids [2].

Citation:

  • [1] HMDB, The Human Metabolome Database - 2-Hydroxystearic Acid
  • [2] Sigma-Aldrich, DL -α-Hydroxystearic acid = 99 629-22-1
  • [3] HMDB, The Human Metabolome Database - 2-Hydroxystearic Acid

Molecular Structure Analysis

2-Hydroxyoctadecanoic acid has an 18-carbon chain (octadecanoyl) with a carboxylic acid group (COOH) at one end and a hydroxyl group (OH) attached to the second carbon atom (α-position). This structure gives it both hydrophobic (water-fearing) and hydrophilic (water-loving) properties.

Key features:

  • 18-carbon aliphatic chain
  • Carboxylic acid group (COOH)
  • Hydroxyl group (OH) at the second carbon (α-position)

Notable aspects:

  • The hydroxyl group disrupts the typical packing of long-chain fatty acids, potentially affecting their interactions with other molecules.

Chemical Reactions Analysis

Synthesis:

2-Hydroxyoctadecanoic acid can be synthesized from stearic acid through a multi-step process, likely involving oxidation at the second carbon [3].

Other Reactions:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Removal of the COOH group to form a 17-carbon ketone.
  • β-oxidation: A breakdown pathway utilized by cells, though the presence of the α-hydroxyl group might affect this process.

XLogP3

7.5

Appearance

Unit:50 mgSolvent:nonePurity:98+%Physical solid

Other CAS

17773-30-7
629-22-1
1330-70-7
1333-61-5

Wikipedia

2-hydroxystearic acid
2-hydroxystearate

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

General Manufacturing Information

Octadecanoic acid, hydroxy-: ACTIVE

Dates

Modify: 2023-08-15
1. C. Lendrum et al. “Nonequilibrium 2-Hydroxyoctadecanoic Acid Monolayers: Effect of Electrolytes” Langmuir, vol. 27 pp. 4430-4438, 20112. E. Maldonado et al. “FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin” Journal of Lipid Research, Vol. 49 pp. 153-161, 20083. G. Nagahashi and D. Douds Jr. “The effects of hydroxy fatty acids on the hyphal branching of germinated spores of AM fungi” Fungal Biology, vol. 115 pp. 351-358, 20114. R. Sandhir, M. Khan, and I. Singh “Identification of the Pathway of alpha-Oxidation of Cerebronic Acid in Peroxisomes” Lipids, Vol. 35(10) pp. 1127-1133, 20005. T. Kaneshiro et al. “2-Hydroxyhexadecanoic and 8,9,13-trihydroxydocosanoic acid accumulation by yeasts treated with fumonisin B1” Lipids, vol. 28 pp. 397-401, 1993

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